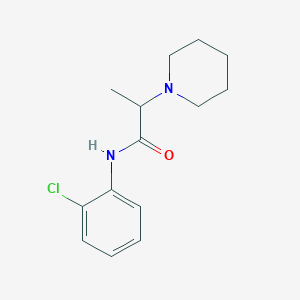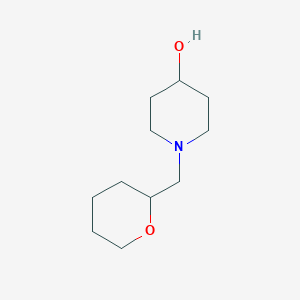
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide, also known as DB959, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DB959 is a selective agonist of the dopamine D2 receptor, which plays a crucial role in the regulation of neurotransmitter release and motor function.
作用机制
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide acts as a selective agonist of the dopamine D2 receptor, which is primarily located in the striatum of the brain. Activation of the D2 receptor leads to a decrease in the release of dopamine, which is thought to underlie the therapeutic effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide in Parkinson's disease and addiction. In addition, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects in schizophrenia.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include an increase in dopamine release in the striatum, a decrease in drug-seeking behavior, and an improvement in motor function. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects in schizophrenia.
实验室实验的优点和局限性
One of the main advantages of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide is its selectivity for the dopamine D2 receptor, which reduces the risk of off-target effects. In addition, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has a relatively long half-life, which allows for sustained activation of the D2 receptor. However, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide is a relatively complex molecule to synthesize, which may limit its availability for research purposes. In addition, the effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide may vary depending on factors such as dose and route of administration, which may complicate interpretation of results.
未来方向
There are several potential future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide. One area of interest is the potential therapeutic applications of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide in other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more efficient synthesis methods for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide, which would increase its availability for research purposes. Finally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide, which may lead to the development of more targeted therapies for neurological and psychiatric disorders.
合成方法
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide involves a multi-step process, beginning with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the acid chloride. This is then reacted with N-methylsulfonylacetamide to produce 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide. The purity and yield of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide can be improved through various purification techniques, including column chromatography and recrystallization.
科学研究应用
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been shown to improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in models of addiction, and improve cognitive function in models of schizophrenia.
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-18(14,15)12-11(13)7-8-2-3-9-10(6-8)17-5-4-16-9/h2-3,6H,4-5,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXVAUUVLQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)

![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)

![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)

![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)
![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)
![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)
